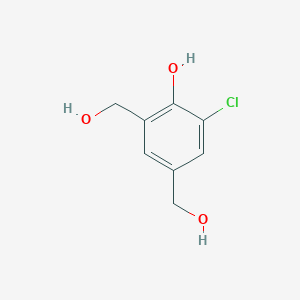
PD-1 Inhibitor 16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1 Inhibitor 16 is a small-molecule inhibitor that targets the programmed cell death protein 1 (PD-1) pathway. This pathway plays a crucial role in the immune system by regulating the activity of T cells, which are essential for the body’s immune response. By inhibiting PD-1, this compound can enhance the immune system’s ability to fight cancer cells, making it a promising candidate for cancer immunotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PD-1 Inhibitor 16 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core is synthesized using a Suzuki coupling reaction between a boronic acid and an aryl halide. The reaction is catalyzed by palladium and requires a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Functionalization: The biphenyl core is then functionalized with various substituents to enhance its activity and selectivity. This step may involve reactions such as amide bond formation using reagents like HATU and DIPEA in DMF.
Final Coupling: The final coupling step involves the introduction of specific functional groups that are critical for the inhibitor’s activity. This may include reactions like reductive amination using ethanolamine and sodium cyanoborohydride in dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
PD-1 Inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium periodate and potassium osmate in a solvent mixture of tetrahydrofuran and water.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups with others, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Sodium periodate, potassium osmate, tetrahydrofuran, water.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which may have enhanced activity or selectivity.
科学研究应用
PD-1 Inhibitor 16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PD-1 pathway and its role in immune regulation.
Biology: Employed in research to understand the mechanisms of immune checkpoint inhibition and T cell activation.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in cancers that express high levels of PD-L1.
Industry: Utilized in the development of new immunotherapeutic drugs and as a reference compound in drug screening assays.
作用机制
PD-1 Inhibitor 16 exerts its effects by blocking the interaction between PD-1 and its ligand, programmed death-ligand 1 (PD-L1). This interaction normally inhibits T cell activity, leading to immune suppression. By inhibiting this interaction, this compound restores T cell activity, allowing the immune system to target and destroy cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells.
相似化合物的比较
PD-1 Inhibitor 16 is compared with other similar compounds, such as:
Nivolumab: A monoclonal antibody that targets PD-1.
Pembrolizumab: Another monoclonal antibody targeting PD-1.
Atezolizumab: A monoclonal antibody that targets PD-L1.
Durvalumab: A monoclonal antibody targeting PD-L1.
Uniqueness
This compound is unique in its small-molecule structure, which offers advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties compared to monoclonal antibodies. This makes it a promising candidate for further development in cancer immunotherapy.
Conclusion
This compound represents a significant advancement in the field of cancer immunotherapy. Its ability to enhance the immune system’s response to cancer cells, combined with its favorable pharmacokinetic properties, makes it a valuable compound for scientific research and potential therapeutic applications. Further studies and clinical trials will be essential to fully realize its potential in cancer treatment.
属性
分子式 |
C14H23N7O6 |
|---|---|
分子量 |
385.38 g/mol |
IUPAC 名称 |
(2S)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H23N7O6/c1-7(22)10(12(24)25)18-14(26)17-8(6-9(15)23)11-19-13(20-27-11)21-4-2-16-3-5-21/h7-8,10,16,22H,2-6H2,1H3,(H2,15,23)(H,24,25)(H2,17,18,26)/t7?,8-,10-/m0/s1 |
InChI 键 |
RKAIKBRLPZSBRN-CFGJQEBVSA-N |
手性 SMILES |
CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)N2CCNCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


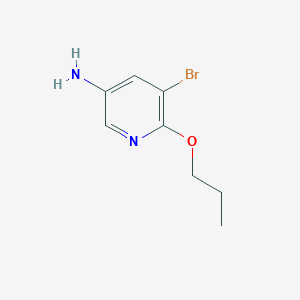
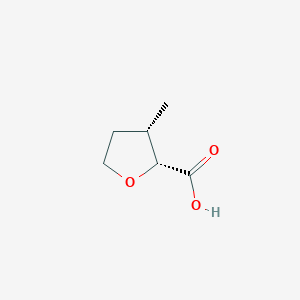



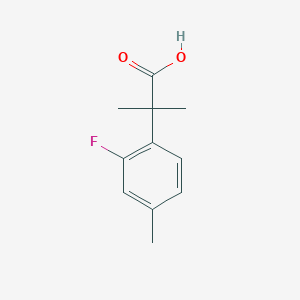


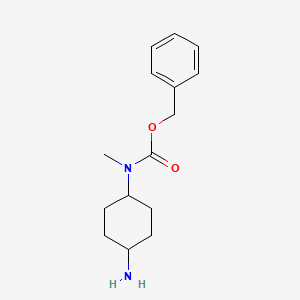

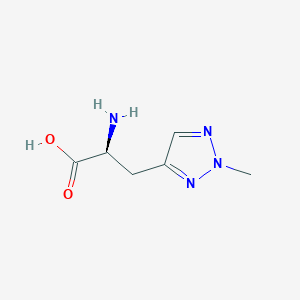
![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
